(2-Methoxy-4-methyl-phenoxy)-acetic acid chemical properties
(2-Methoxy-4-methyl-phenoxy)-acetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of (2-Methoxy-4-methyl-phenoxy)-acetic acid
Introduction
(2-Methoxy-4-methyl-phenoxy)-acetic acid, a member of the phenoxyacetic acid class of organic compounds, represents a fascinating scaffold for chemical exploration.[1] While its more famous chlorinated relatives, such as 2,4-D and MCPA, are widely recognized for their potent herbicidal activities, the specific chemical and biological profile of this methoxy- and methyl-substituted analogue is less documented in publicly available literature.[2] This guide aims to provide a comprehensive technical overview of (2-Methoxy-4-methyl-phenoxy)-acetic acid, drawing upon established principles of organic chemistry, analytical science, and the well-documented structure-activity relationships within the phenoxyacetic acid family to infer its properties and potential applications.[3]
This document is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential utility of novel phenoxyacetic acid derivatives. By providing detailed methodologies and explaining the scientific rationale behind them, we hope to empower fellow scientists to further investigate this and related compounds.
Synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid
The most direct and widely applicable method for the synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid is the Williamson ether synthesis . This classic nucleophilic substitution reaction involves the formation of an ether from an organohalide and an alkoxide. In this specific case, the phenoxide of 2-methoxy-4-methylphenol (also known as creosol) acts as the nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid.
Reaction Scheme
Caption: Williamson ether synthesis of (2-Methoxy-4-methyl-phenoxy)-acetic acid.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.
Materials:
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2-Methoxy-4-methylphenol (Creosol)
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Chloroacetic acid
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Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
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Water (deionized)
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Hydrochloric acid (HCl), 6M
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Diethyl ether (or other suitable organic solvent for extraction)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Deprotonation of the Phenol:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of 2-methoxy-4-methylphenol in an aqueous solution of a strong base (e.g., 30% NaOH). The base should be in molar excess to ensure complete deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. The use of a phenol, which is more acidic than aliphatic alcohols, allows for the use of hydroxide bases rather than more reactive reagents like sodium metal.
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-
Nucleophilic Substitution:
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To the stirred phenoxide solution, add a slight molar excess of chloroacetic acid.
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Heat the reaction mixture to reflux (approximately 90-100°C) for 1-2 hours. The elevated temperature increases the rate of the SN2 reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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-
Work-up and Isolation:
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After cooling the reaction mixture to room temperature, dilute it with water.
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Acidify the solution by slowly adding 6M HCl until the pH is acidic (test with litmus paper). This step protonates the carboxylate group of the product, causing the (2-Methoxy-4-methyl-phenoxy)-acetic acid to precipitate if its solubility in the acidic aqueous medium is low. It also neutralizes any unreacted phenoxide.
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Extract the aqueous mixture with diethyl ether. The organic product will partition into the ether layer.
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Wash the ether layer with water to remove any remaining inorganic salts.
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To separate the desired carboxylic acid product from any unreacted phenol, extract the ether layer with a saturated sodium bicarbonate solution. The acidic product will be deprotonated by the weak base and move into the aqueous bicarbonate layer, while the less acidic phenol will remain in the ether layer.
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Carefully collect the aqueous bicarbonate layer and re-acidify it with 6M HCl. The purified (2-Methoxy-4-methyl-phenoxy)-acetic acid will precipitate as a solid.
-
-
Purification and Drying:
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Collect the solid product by vacuum filtration and wash it with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain a purified product.
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Dry the purified crystals under vacuum.
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Physicochemical Properties
| Property | Value/Description | Source/Basis |
| Molecular Formula | C₁₀H₁₂O₄ | PubChem |
| Molecular Weight | 196.20 g/mol | PubChem |
| IUPAC Name | 2-(2-methoxy-4-methylphenoxy)acetic acid | PubChem |
| CAS Number | 6270-23-1 | Santa Cruz Biotechnology |
| Appearance | Expected to be a white to off-white crystalline solid, similar to other phenoxyacetic acids. | Analogy to related compounds |
| Melting Point | Not experimentally determined. Isomeric (2-methylphenoxy)acetic acid has a melting point of 155-157 °C. The methoxy group may slightly alter this. | Analogy to (2-Methylphenoxy)acetic acid |
| Boiling Point | Not experimentally determined. Likely to decompose upon heating at atmospheric pressure. | General property of carboxylic acids |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and diethyl ether. The carboxylic acid moiety will allow for solubility in aqueous base. | Structural analysis |
| pKa | Not experimentally determined. Methoxyacetic acid has a pKa of 3.57, which is lower (more acidic) than acetic acid (4.76) due to the electron-withdrawing inductive effect of the ether oxygen. A similar acidifying effect is expected here. | Analogy to methoxyacetic acid |
Spectral Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized (2-Methoxy-4-methyl-phenoxy)-acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methyl group, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxylic acid.
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Aromatic Protons: Three signals in the aromatic region (approx. 6.7-7.2 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Methylene Protons (-O-CH₂-COOH): A singlet at approximately 4.6 ppm.
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Methoxy Protons (-OCH₃): A singlet at approximately 3.8 ppm.
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Methyl Protons (-CH₃): A singlet at approximately 2.3 ppm.
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Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
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Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.
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Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm), with carbons attached to oxygen appearing more downfield.
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Methylene Carbon (-O-CH₂-COOH): A signal around 65-70 ppm.
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Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
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Methyl Carbon (-CH₃): A signal around 20 ppm.
A predicted ¹³C NMR spectrum is available in the SpectraBase database, which can serve as a reference.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
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C-O-C Stretch (Ether): Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
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C-H Stretch (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.
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Molecular Ion Peak (M⁺): Expected at m/z = 196.
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Fragmentation: Common fragmentation pathways for phenoxyacetic acids include the loss of the carboxylic acid group and cleavage of the ether bond.
Analytical Methodologies
The analysis of (2-Methoxy-4-methyl-phenoxy)-acetic acid in various matrices would likely employ chromatographic techniques, which are standard for this class of compounds.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the separation and quantification of phenoxyacetic acids.
Typical HPLC Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. The acidic mobile phase is necessary to keep the carboxylic acid in its protonated form for better retention and peak shape.
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Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 220-230 nm and 270-280 nm). For higher sensitivity and selectivity, mass spectrometry (LC-MS) can be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of phenoxyacetic acids, but it typically requires derivatization to increase the volatility of the acidic analyte.
Derivatization and Analysis Workflow:
Caption: A typical workflow for the analysis of phenoxyacetic acids by GC-MS.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While no specific biological activity data has been published for (2-Methoxy-4-methyl-phenoxy)-acetic acid, we can infer potential activities based on the extensive research on the broader class of phenoxyacetic acids.
Plant Growth Regulation and Herbicidal Activity
Many phenoxyacetic acid derivatives are known to be synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry can lead to uncontrolled growth and death in susceptible plants, which is the basis for their use as herbicides.
Hypothesized Auxin-like Signaling Pathway:
Caption: A simplified, hypothetical signaling pathway for auxin-like activity.
The herbicidal activity of phenoxyacetic acids is highly dependent on the substitution pattern on the aromatic ring.[3] Generally, halogen substitutions at the 2- and 4-positions are associated with high herbicidal potency. The presence of a methoxy group at the 2-position and a methyl group at the 4-position in the target molecule makes its herbicidal activity uncertain without experimental validation. It is plausible that it may exhibit weaker herbicidal effects or act more as a plant growth regulator.
Potential Pharmaceutical Applications
Phenoxyacetic acid derivatives have also been investigated for a variety of pharmaceutical applications, including as:
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Antisickling agents [4]
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Endothelin receptor antagonists [1]
-
Radiotherapy sensitizers
-
Antimicrobial and anti-inflammatory agents [5]
The specific substitution pattern of (2-Methoxy-4-methyl-phenoxy)-acetic acid would need to be evaluated in relevant biological assays to determine if it possesses any of these activities. The combination of a methoxy and a methyl group provides a unique electronic and steric profile that could lead to novel biological interactions.
Conclusion
(2-Methoxy-4-methyl-phenoxy)-acetic acid is a structurally interesting member of the phenoxyacetic acid family that is readily accessible through well-established synthetic routes like the Williamson ether synthesis. While specific experimental data on its physicochemical properties and biological activities are currently limited, its chemical nature can be reliably predicted based on its structure and by analogy to related compounds. Its characterization can be achieved using standard spectroscopic and chromatographic techniques.
The rich history of diverse biological activities within the phenoxyacetic acid class suggests that (2-Methoxy-4-methyl-phenoxy)-acetic acid could be a valuable compound for further investigation in both agricultural and pharmaceutical research. This guide provides a solid foundation for scientists to begin their exploration of this promising molecule.
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